molecular formula C22H44O4Si2 B128253 (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester CAS No. 139356-36-8

(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester

Cat. No. B128253
M. Wt: 428.8 g/mol
InChI Key: VKHVAGVBCANCSM-RTBURBONSA-N
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Description

The compound (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester is a synthetic molecule that appears to be related to cyclohexene derivatives. It is characterized by the presence of silyl ether groups and an acetic acid ethyl ester moiety. This structure suggests that the compound could be a part of synthetic routes for complex organic molecules, possibly including pharmaceuticals or vitamins.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been explored in the literature. For instance, a concise synthesis of a similar compound, (±)-trans-3,5-bis(t-butyldimethylsiloxy)-2-methylenecyclohexanone, was developed from ethyl acetoacetate, involving a highly efficient acyl radical cyclization to construct the six-membered ring . This method could potentially be adapted for the synthesis of (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester by modifying the functional groups attached to the cyclohexene core.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple chiral centers indicated by the (3R-trans) notation. This suggests that the synthesis of this compound would require careful control of stereochemistry. The presence of bulky t-butyldimethylsilyl groups would influence the three-dimensional shape of the molecule and could affect its reactivity and physical properties .

Chemical Reactions Analysis

Cyclohexene derivatives can undergo various chemical reactions. For example, the photo-induced addition of acetic acid to cyclohexene derivatives has been studied, resulting in products like methyl trans-4-acetoxycyclohexanecarboxylate . Such reactions could be relevant to the functionalization of the compound , potentially through photochemical processes or other radical-mediated reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester would be influenced by its molecular structure. The silyl ether groups are typically hydrophobic and could impart a degree of lipophilicity to the molecule. The acetic acid ethyl ester moiety could contribute to the compound's esterification and hydrolysis reactions. The stereochemistry could affect the compound's crystallinity, melting point, and solubility in various solvents.

Scientific Research Applications

Formation of Esters by Yeast

Ester production by yeast, such as ethyl acetate formation by Hansenula anomala, has been studied for its implications in aroma production and potential industrial applications. Research demonstrates that ester formation occurs under conditions of limited aeration from anaerobically produced intermediates and is influenced by various environmental factors (Tabachnick & Joslyn, 1953).

Phthalate Esters in Food Packaging

Phthalate esters, used as plasticizers in food processing and packaging, present health concerns due to their potential toxicological effects. Studies review novel research articles on the analysis of phthalate esters in food matrices, focusing on sample preparation, extraction methods, and analytical techniques (Harunarashid, Lim, & Harunsani, 2017).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of racemic substrates to afford enantiopure compounds highlights the importance of chiral catalysts in asymmetric organic synthesis. This area is significant for the development of pharmaceuticals and fine chemicals (Pellissier, 2011).

Application in Fuel and Chemical Production

The review on ethers such as MTBE (methyl tert-butyl ether) and TAME (tert-amyl methyl ether) in relation to their use as gasoline additives to improve octane rating and reduce exhaust pollution provides insights into the role of ester compounds in enhancing fuel properties (Marsh, Niamskul, Gmehling, & Bölts, 1999).

properties

IUPAC Name

ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O4Si2/c1-12-24-20(23)15-17-13-18(25-27(8,9)21(2,3)4)16-19(14-17)26-28(10,11)22(5,6)7/h15,18-19H,12-14,16H2,1-11H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHVAGVBCANCSM-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C=C1C[C@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431362
Record name ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate

CAS RN

139356-36-8
Record name ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QA-9
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